Cas no 2171646-54-9 (5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane)

5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane
- 5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane
- 2171646-54-9
- EN300-1644270
-
- インチ: 1S/C12H21NOS/c1-2-10(3-1)11-12(14-7-6-13-11)4-8-15-9-5-12/h10-11,13H,1-9H2
- InChIKey: KQWZCWGSUCSFHF-UHFFFAOYSA-N
- ほほえんだ: S1CCC2(CC1)C(C1CCC1)NCCO2
計算された属性
- せいみつぶんしりょう: 227.13438547g/mol
- どういたいしつりょう: 227.13438547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644270-1.0g |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1644270-1000mg |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 1000mg |
$928.0 | 2023-09-22 | ||
Enamine | EN300-1644270-10000mg |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1644270-100mg |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1644270-50mg |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1644270-5.0g |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1644270-0.05g |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1644270-0.1g |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1644270-10.0g |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1644270-5000mg |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |
2171646-54-9 | 5000mg |
$2692.0 | 2023-09-22 |
5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecaneに関する追加情報
Introduction to 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane (CAS No. 2171646-54-9)
The compound 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane (CAS No. 2171646-54-9) represents a fascinating molecular architecture that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic heterocyclic compound features a unique blend of oxygen and sulfur-containing rings, interconnected through a nitrogen atom, which endows it with distinct electronic and steric properties. The presence of a cyclobutyl substituent further modulates its physicochemical characteristics, making it a promising scaffold for the development of novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of spirocyclic compounds as privileged structures in drug design. The spirocyclic core in 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane introduces rigidity to the molecule, which can enhance binding affinity and selectivity towards biological targets. This structural motif has been extensively explored for its ability to mimic natural product scaffolds, which often exhibit remarkable biological activity. The oxygen and sulfur atoms in the molecule contribute to hydrogen bonding capabilities, while the nitrogen atom can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.
The synthesis of 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The spirocyclic linkage is typically formed through a cyclization reaction between appropriately functionalized precursors. The cyclobutyl group is introduced via nucleophilic substitution or addition reactions, depending on the synthetic route employed. Advanced techniques such as transition metal catalysis have been employed to facilitate these transformations, improving efficiency and reducing byproduct formation.
In the realm of medicinal chemistry, 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane has shown promise as a lead compound for the development of therapeutic agents targeting various diseases. Its unique structural features make it a versatile scaffold for modulating biological pathways involved in inflammation, cancer, and neurodegenerative disorders. Preclinical studies have demonstrated its potential to interact with key enzymes and receptors, suggesting its utility in drug discovery programs.
One of the most compelling aspects of 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane is its ability to undergo structural modifications without compromising its core pharmacophoric features. This flexibility allows medicinal chemists to explore a wide range of derivatives with tailored biological activities. For instance, substituents can be introduced at various positions on the cyclobutyl ring or the spirocyclic core to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability.
The role of computational methods in optimizing the design of 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane derivatives cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the conformational preferences and interactions of this compound with biological targets. These studies have helped rationalize structureactivity relationships (SARs) and guide the development of more potent and selective analogs.
Recent publications have highlighted the use of 5-cyclobutyl-1-oxya9-thia4 azaspiro55 undecane as a building block in fragment-based drug discovery (FBDD). FBDD strategies leverage small molecular fragments that bind weakly but specifically to target proteins, providing starting points for hit identification and optimization. The unique structural features of this compound make it an attractive candidate for generating novel fragments with high binding affinity.
The pharmacokinetic properties of 5-cyclobutyl1 oxathia4 azaspiro55 undecane are also an area of active investigation. Studies have focused on understanding how modifications to the cyclobutyl ring and spirocyclic core influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These insights are crucial for designing compounds that exhibit optimal pharmacokinetic profiles in vivo.
Future directions in the study of CAS No2171646 54 9 include exploring its potential in combination therapies and investigating its mechanism of action at a molecular level. Advances in single-cell technologies have enabled researchers to dissect complex biological processes at an unprecedented level of detail, providing new opportunities for understanding how this compound interacts with cellular machinery.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and optimized. Machine learning algorithms can predict binding affinities, identify promising candidates from large chemical libraries, and suggest structural modifications based on experimental data. The application of AI to CAS No2171646 54 9 derivatives holds great promise for accelerating the development of novel bioactive molecules.
In conclusion, 51 oxathia4 azaspiro55 undecane (CAS No2171646 54 9) is a structurally unique compound with significant potential in medicinal chemistry and chemical biology Its spirocyclic architecture oxygen sulfur containing rings cyclobutyl substituent make it an attractive scaffold for developing novel therapeutic agents Future research will continue to explore its applications in drug discovery highlighting its importance as a privileged structure
2171646-54-9 (5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane) 関連製品
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)
- 2383651-73-6(benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate)
- 2097954-43-1(1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 1274547-82-8((oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine)
- 1805311-94-7(4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)
- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)
- 2098154-50-6((E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one)
- 1353976-65-4(N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)



